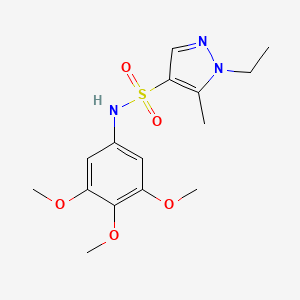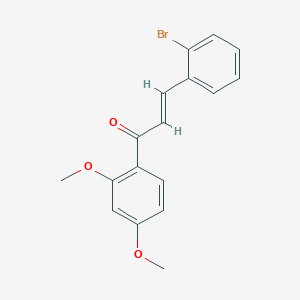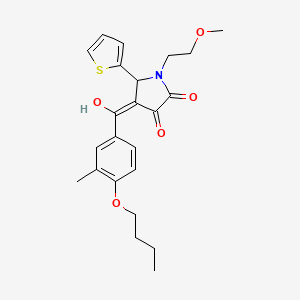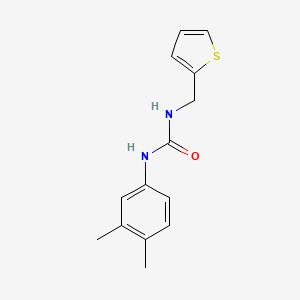![molecular formula C20H18BrNO4 B5365905 allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as BBAA, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various applications. BBAA is a synthetic compound that can be produced through a specific synthesis method, which will be discussed in This paper will also explore the scientific research applications of BBAA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the formation of covalent bonds with specific proteins or molecules. This interaction can lead to changes in the fluorescence properties of this compound, allowing for its use as a fluorescent probe in various applications.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for use in biological systems. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its high specificity for certain molecules or proteins. This specificity allows for the detection of specific targets with high accuracy. Additionally, this compound has a high quantum yield, making it a highly sensitive probe. However, one limitation of this compound is its relatively short half-life, which can limit its use in certain applications.
未来方向
There are several future directions for research involving allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One area of interest is the development of new biosensors using this compound as a fluorescent probe. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery. Finally, the synthesis method for this compound could be optimized to improve yield and reduce complexity.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a useful tool in various scientific research applications. Its specificity and sensitivity make it a promising tool for use in biological systems. However, more research is needed to fully understand its mechanism of action and potential applications. The synthesis method for this compound could also be optimized to improve yield and reduce complexity.
合成方法
Allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with allyl bromide, followed by the reaction of the resulting compound with 3-bromobenzoyl chloride. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The synthesis method for this compound is complex, but it has been successfully achieved by researchers in various studies.
科学研究应用
Allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate has shown potential as a useful tool in various scientific research applications. One of the most notable applications is in the field of fluorescence imaging. This compound has been used as a fluorescent probe to detect the presence of cancer cells in vitro and in vivo. Additionally, this compound has been used in the development of biosensors for the detection of specific molecules, such as glucose and ATP.
属性
IUPAC Name |
prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-11-26-20(24)18(12-14-7-9-17(25-2)10-8-14)22-19(23)15-5-4-6-16(21)13-15/h3-10,12-13H,1,11H2,2H3,(H,22,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWXQYVSGBALU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)


![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)


